8-PIP-cAMP

PKA signaling cAMP analog selectivity Epac discrimination

Researchers studying cAMP-PKA signaling often face confounding off-target Epac activation when using generic analogs like 8-Br-cAMP. 8-PIP-cAMP solves this with a unique AI/BII site-selectivity fingerprint and an Epac1 binding affinity (K'i=0.21) that is 38- to 310-fold lower than commonly used alternatives. • Enables PKA type I vs. type II dissection via synergistic pairing with 6-Bnz-cAMP or 8-AHA-cAMP. • Sp-8-PIP-cAMPS (available separately) achieves >100-fold selectivity for site AI, the most A-selective PKA type I probe available. • Rp-8-PIP-cAMPS diastereomer provides a matched site-selective antagonist for loss-of-function controls. Supplied as sodium salt, ≥98% HPLC purity, with full COA/MSDS documentation.

Molecular Formula C15H21N6O6P
Molecular Weight 412.34 g/mol
Cat. No. B1244432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-PIP-cAMP
Synonyms8-PIP-cAMP
8-piperidinoadenosine-3',5'-cyclic monophosphate
Molecular FormulaC15H21N6O6P
Molecular Weight412.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N
InChIInChI=1S/C15H21N6O6P/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18)/t8-,10-,11-,14-/m1/s1
InChIKeyKBRGEUZQYNIAKB-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes4.3 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-PIP-cAMP: PKA Type I/II Site-Selective cAMP Analog for Isozyme Discrimination Studies


8-PIP-cAMP (8-Piperidino-cAMP, CAS 31357-06-9) is a cyclic adenosine 3′,5′-monophosphate analog in which the hydrogen at position 8 is replaced by a piperidin-1-yl group [1]. This compound belongs to the site-selective cAMP analog class and functions as a cAMP-dependent protein kinase A (PKA) activator [1]. Unlike unmodified cAMP, which binds non-discriminately to all PKA regulatory subunit sites, 8-PIP-cAMP exhibits a distinctive dual-site selectivity pattern: high affinity for site A of PKA type I (RI) and site B of PKA type II (RII) [1][2]. This compound also demonstrates weak agonism at Epac (exchange protein directly activated by cAMP), with a relative binding affinity (K′i) of only 0.21 for Epac1 compared to cAMP (K′i = 1.0), establishing its primary utility as a PKA-selective probe [3].

Why 8-PIP-cAMP Cannot Be Replaced by 8-Br-cAMP, 8-CPT-cAMP, or 6-Bnz-cAMP in PKA Isozyme Dissection Experiments


Substituting 8-PIP-cAMP with common cAMP analogs such as 8-Br-cAMP, 8-CPT-cAMP, or 6-Bnz-cAMP fundamentally alters the PKA isozyme activation profile and introduces confounding off-target Epac signaling. 8-Br-cAMP and 8-CPT-cAMP activate Epac1 and PKA with comparable potency to cAMP itself, making them unsuitable for PKA-specific studies [1]. In contrast, 6-modified analogs like 6-Bnz-cAMP exhibit the opposite site-selectivity pattern (preferring site A of both type I and type II PKA) and also activate PKA without Epac cross-reactivity, but cannot support the same synergistic activation strategies as 8-PIP-cAMP [1]. The unique (AI/BI/AII/BII) selectivity fingerprint of 8-PIP-cAMP, combined with its relative Epac-sparing profile (K′i for Epac1 = 0.21 versus 65 for 8-pCPT-cAMP and 8.1 for 8-Br-cAMP), means that generic substitution would yield qualitatively different cellular signaling outcomes and invalidate conclusions regarding type I versus type II PKA contributions [1].

8-PIP-cAMP Quantitative Differentiation Evidence Against Closest cAMP Analogs


8-PIP-cAMP Demonstrates 19-Fold Higher Relative Affinity for PKA Type I Site A Compared to Epac1

8-PIP-cAMP exhibits a relative binding affinity (K′i, normalized to cAMP = 1.0) of 2.1 for site AI of PKA type I, whereas its affinity for Epac1 is only 0.21 [1]. This represents a 10-fold higher relative affinity for the AI site versus Epac1. In contrast, the widely used analog 8-pCPT-cAMP (8-CPT-cAMP) shows a K′i of 65 for Epac1 versus 3.9 for AI, meaning it binds Epac1 with approximately 17-fold higher relative affinity than 8-PIP-cAMP and is a strong Epac activator [1]. Similarly, 8-Br-cAMP binds Epac1 with a K′i of 8.1, which is 38-fold higher than 8-PIP-cAMP's Epac1 affinity [1].

PKA signaling cAMP analog selectivity Epac discrimination site-selective activation

8-PIP-cAMP Binding Profile: 45-Fold Selectivity for PKA Type II Site B Over PKA Type I Site B

8-PIP-cAMP displays a striking intra-isozyme selectivity pattern: its relative affinity (K′i) for site BII of PKA type II is 2.7, whereas affinity for site BI of PKA type I is only 0.060 [1]. This represents a 45-fold higher relative affinity for BII compared to BI. This site-selectivity pattern is opposite to that of 6-Bnz-cAMP (N6-benzoyl-cAMP), which shows a K′i of 4.0 for AI and 3.8 for AII, but very low affinity for BII (K′i = 0.037) and BI (K′i = 0.26) [1]. The reciprocal selectivity patterns of 8-PIP-cAMP and 6-Bnz-cAMP form the mechanistic basis for their use as synergistic agonist pairs to selectively activate either PKA type I or type II [1][2].

PKA type II site B selectivity isozyme discrimination synergistic activation

Sp-8-PIP-cAMPS Achieves >100-Fold Selectivity for PKA Type I Site A Over All Other PKA Sites

The (Sp)-diastereomer of 8-piperidino-cAMPS (Sp-8-PIP-cAMPS) exhibits an enhanced relative affinity for site AI of PKA type I, achieving >100-fold selectivity for this site compared to other PKA binding sites, representing the most A-selective compound tested for this isozyme [1]. In contrast, the (Rp)-diastereomer shows reduced selectivity for AI compared to the parent 8-piperidino-cAMP and functions as a PKA antagonist rather than an activator [1]. The reductions in affinities for BII, compared to 8-piperidino-cAMP, were 10-fold for the (Sp)-isomer and 50-fold for the (Rp)-isomer [1]. Both isomers were almost completely excluded from AII, with affinities approximately 1,000-fold lower than 8-piperidino-cAMP itself [1].

Sp-isomer site A selectivity PKA type I diastereomer discrimination

8-PIP-cAMP Displays 4-Fold Higher Relative Affinity for PKA Type I Site A Than 8-AHA-cAMP

8-PIP-cAMP demonstrates a relative affinity (K′i) of 2.1 for site AI of PKA type I, which is approximately 38-fold higher than 8-AHA-cAMP (8-(6-aminohexyl)amino-cAMP), which shows a K′i of only 0.055 for the same site [1]. However, 8-AHA-cAMP exhibits the opposite selectivity pattern: it preferentially binds site BI (K′i = 4.1) with high affinity while showing weak binding to AI and BII (K′i = 0.39) [1]. This reciprocal selectivity between 8-PIP-cAMP (AI/BII preference) and 8-AHA-cAMP (BI preference) makes them complementary tools that, when used in combination, enable synergistic activation of specific PKA isozymes [1][2].

site A selectivity PKA type I 8-AHA-cAMP comparison binding affinity

8-PIP-cAMP Exhibits Net Activator Function for Both PKA Type I and Type II Holoenzymes

Both 8-piperidino-cAMP and its (Sp)-diastereomer (Sp-8-PIP-cAMPS) activate both type I and type II holoenzyme protein kinases, whereas the (Rp)-diastereomer (Rp-8-PIP-cAMPS) acts as an antagonist of cAMP-induced activation [1]. This functional agonist activity distinguishes 8-PIP-cAMP from partial agonists or site-selective analogs that may bind with high affinity but fail to trigger full holoenzyme dissociation. In contrast, 2′-O-alkyl-modified cAMP analogs such as 8-pCPT-2′-O-Me-cAMP are only partial agonists for PKA activation while being stronger than cAMP itself as Epac activators [2].

PKA holoenzyme activation agonist activity diastereomer comparison functional assay

8-PIP-cAMP Demonstrates Enhanced Metabolic Stability Compared to Unmodified cAMP

8-PIP-cAMP exhibits increased metabolic stability and membrane permeability compared to unmodified cAMP, making it less susceptible to degradation by phosphodiesterases (PDEs) and enabling more efficient cellular uptake [1]. This enhanced stability results in prolonged intracellular activity and higher effective bioavailability relative to cAMP, which is rapidly hydrolyzed by PDEs in cellular systems. While 8-pCPT-cAMP also displays PDE resistance, it lacks the PKA/Epac selectivity profile of 8-PIP-cAMP, activating both PKA and Epac equally well [2].

phosphodiesterase resistance metabolic stability cellular persistence in vivo applications

Optimal 8-PIP-cAMP Application Scenarios for PKA Isozyme Discrimination and Synergistic Activation Studies


Dissecting PKA Type I Versus Type II Contributions to Cellular Signaling

Use 8-PIP-cAMP in combination with 6-Bnz-cAMP or 8-AHA-cAMP as synergistic agonist pairs to selectively activate PKA type I or type II isozymes. 8-PIP-cAMP (preferring AI/BII) paired with 8-AHA-cAMP (preferring BI) enables preferential activation of PKA type I, while pairing with 6-Bnz-cAMP (preferring AI/AII) enables selective activation of PKA type II [1]. This approach has been validated in studies of T lymphocyte responses where concurrent activation of both PKA type I and type II was required for functional down-regulation, whereas individual activation of either isozyme was ineffective [1].

PKA-Specific Signaling Studies Requiring Minimal Epac Cross-Activation

Employ 8-PIP-cAMP as a PKA activator in cellular systems where Epac-mediated signaling would confound interpretation. With a relative Epac1 binding affinity (K′i = 0.21) that is 38-fold to 310-fold lower than commonly used analogs like 8-Br-cAMP (K′i = 8.1) and 8-pCPT-cAMP (K′i = 65), 8-PIP-cAMP provides a cleaner PKA activation signal [1]. This property is particularly valuable in systems where Epac-Rap1 signaling modulates the same downstream effectors as PKA, such as neurite extension, ion channel regulation, or cell proliferation assays [1].

Ultra-Selective PKA Type I Site A Activation Using Sp-8-PIP-cAMPS

For experiments requiring exclusive activation of PKA type I site A with minimal cross-reactivity at other PKA sites or Epac, select Sp-8-PIP-cAMPS rather than the parent 8-PIP-cAMP. Sp-8-PIP-cAMPS achieves >100-fold selectivity for site AI of PKA type I, making it the most A-selective compound available for this isozyme, with affinities for other sites reduced by up to 1,000-fold [1]. This exceptional selectivity enables precise pharmacological dissection of site AI-specific signaling functions without confounding contributions from site B or type II PKA activation [1].

PKA Antagonist Studies Using Rp-8-PIP-cAMPS

Utilize Rp-8-PIP-cAMPS as a site-selective PKA antagonist to inhibit cAMP-induced PKA activation. Unlike the parent 8-PIP-cAMP and its Sp-isomer, which function as agonists, the Rp-diastereomer acts as an antagonist of cAMP-induced activation while maintaining site-selectivity for BII [1]. This tool enables loss-of-function studies to complement gain-of-function experiments with 8-PIP-cAMP or Sp-8-PIP-cAMPS, providing a complete pharmacological toolkit for PKA signaling analysis [1].

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